Cas no 123173-60-4 (2,3-Difluoro-4-nitrophenol)

2,3-Difluoro-4-nitrophenol structure
2,3-Difluoro-4-nitrophenol structure
商品名:2,3-Difluoro-4-nitrophenol
CAS番号:123173-60-4
MF:C6H3NO3F2
メガワット:175.08972
MDL:MFCD13185572
CID:1040366
PubChem ID:14550743

2,3-Difluoro-4-nitrophenol 化学的及び物理的性質

名前と識別子

    • 2,3-Difluoro-4-nitrophenol
    • 2,3-difluoro-4-nitro-Phenol
    • Phenol, 2,3-difluoro-4-nitro-
    • ACMC-20abjg
    • AGN-PC-001S5I
    • ANW-65882
    • CTK0F7583
    • difluoronitrophenol
    • SureCN1283268
    • Y10247
    • SCHEMBL1283268
    • AKOS016005607
    • CS-D1550
    • DB-329563
    • FCCFXVJUDSQIMG-UHFFFAOYSA-N
    • 123173-60-4
    • DTXSID20561603
    • EN300-139444
    • MFCD13185572
    • AS-18659
    • AB92763
    • MDL: MFCD13185572
    • インチ: InChI=1S/C6H3F2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H
    • InChIKey: FCCFXVJUDSQIMG-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C(=C1[N+](=O)[O-])F)F)O

計算された属性

  • せいみつぶんしりょう: 175.00809
  • どういたいしつりょう: 175.00809928g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 密度みつど: 1.619
  • PSA: 63.37

2,3-Difluoro-4-nitrophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D452758-100mg
2,3-Difluoro-4-nitrophenol
123173-60-4
100mg
$ 95.00 2022-06-02
TRC
D452758-500mg
2,3-Difluoro-4-nitrophenol
123173-60-4
500mg
$ 320.00 2022-06-02
abcr
AB489188-250 mg
2,3-Difluoro-4-nitro-phenol; 95%
123173-60-4
250MG
€144.40 2023-04-20
abcr
AB489188-1 g
2,3-Difluoro-4-nitro-phenol; 95%
123173-60-4
1g
€312.90 2023-04-20
Alichem
A014002259-250mg
2,3-Difluoro-4-nitrophenol
123173-60-4 95%
250mg
$680.00 2023-09-03
Apollo Scientific
PC430167-1g
2,3-Difluoro-4-nitrophenol
123173-60-4
1g
£139.00 2025-02-21
abcr
AB489188-5 g
2,3-Difluoro-4-nitro-phenol; 95%
123173-60-4
5g
€847.50 2023-04-20
abcr
AB489188-10 g
2,3-Difluoro-4-nitro-phenol; 95%
123173-60-4
10g
€1,382.10 2023-04-20
abcr
AB489188-1g
2,3-Difluoro-4-nitro-phenol, 95%; .
123173-60-4 95%
1g
€230.00 2025-03-19
abcr
AB489188-10g
2,3-Difluoro-4-nitro-phenol, 95%; .
123173-60-4 95%
10g
€974.00 2025-03-19

2,3-Difluoro-4-nitrophenol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium fluoride ,  1-Chloro-2,3-difluoro-5-nitrobenzene ,  2-Chloro-3,4-difluoro-1-nitrobenzene Catalysts: Tetramethylammonium chloride Solvents: DMSO-d6 ;  7 h, 130 - 135 °C
2.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
2.2 Reagents: Water ;  0 - 5 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
リファレンス
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

ごうせいかいろ 2

はんのうじょうけん
1.1 10 h, 495 - 505 °C
2.1 Reagents: Chlorine Catalysts: Iron chloride (FeCl3) Solvents: Chloroform ;  10 h, 25 - 35 °C; 2 h, 30 - 35 °C
3.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  2 h, 25 - 45 °C; 5 h, 85 - 95 °C
4.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  1 h, 10 - 15 °C; 2 h, 15 - 20 °C
5.1 Reagents: Potassium fluoride ,  1-Chloro-2,3-difluoro-5-nitrobenzene ,  2-Chloro-3,4-difluoro-1-nitrobenzene Catalysts: Tetramethylammonium chloride Solvents: DMSO-d6 ;  7 h, 130 - 135 °C
6.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
6.2 Reagents: Water ;  0 - 5 °C
6.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
リファレンス
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
1.2 Reagents: Water ;  0 - 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
リファレンス
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  2 h, 25 - 45 °C; 5 h, 85 - 95 °C
2.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  1 h, 10 - 15 °C; 2 h, 15 - 20 °C
3.1 Reagents: Potassium fluoride ,  1-Chloro-2,3-difluoro-5-nitrobenzene ,  2-Chloro-3,4-difluoro-1-nitrobenzene Catalysts: Tetramethylammonium chloride Solvents: DMSO-d6 ;  7 h, 130 - 135 °C
4.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
4.2 Reagents: Water ;  0 - 5 °C
4.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
リファレンス
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Chlorine Catalysts: Iron chloride (FeCl3) Solvents: Chloroform ;  10 h, 25 - 35 °C; 2 h, 30 - 35 °C
2.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  2 h, 25 - 45 °C; 5 h, 85 - 95 °C
3.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  1 h, 10 - 15 °C; 2 h, 15 - 20 °C
4.1 Reagents: Potassium fluoride ,  1-Chloro-2,3-difluoro-5-nitrobenzene ,  2-Chloro-3,4-difluoro-1-nitrobenzene Catalysts: Tetramethylammonium chloride Solvents: DMSO-d6 ;  7 h, 130 - 135 °C
5.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
5.2 Reagents: Water ;  0 - 5 °C
5.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
リファレンス
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  1 h, 10 - 15 °C; 2 h, 15 - 20 °C
2.1 Reagents: Potassium fluoride ,  1-Chloro-2,3-difluoro-5-nitrobenzene ,  2-Chloro-3,4-difluoro-1-nitrobenzene Catalysts: Tetramethylammonium chloride Solvents: DMSO-d6 ;  7 h, 130 - 135 °C
3.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
3.2 Reagents: Water ;  0 - 5 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
リファレンス
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

2,3-Difluoro-4-nitrophenol Raw materials

2,3-Difluoro-4-nitrophenol Preparation Products

2,3-Difluoro-4-nitrophenol 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:123173-60-4)2,3-Difluoro-4-nitrophenol
A857588
清らかである:99%
はかる:5g
価格 ($):291.0